Lipophilicity-Driven Differentiation: Target Compound vs. Carboxylic Acid Analog (CAS 90004-30-1)
The ethyl ester derivative (target compound) is designed to improve membrane permeability compared to its direct metabolite or analog, 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid. The computed partition coefficient (XLogP3-AA) for the target ethyl ester is 0.5, indicating enhanced lipophilicity relative to the free carboxylic acid, which is predominantly ionized at physiological pH and has an expected significantly lower logP [1]. No direct experimental logP comparison is available for this specific pair, but this difference is a well-established principle in medicinal chemistry for ester prodrugs or intermediates.
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.5 |
| Comparator Or Baseline | 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 90004-30-1); Data: Not available, expected to be significantly lower than 0.5. |
| Quantified Difference | Target compound is more lipophilic; difference cannot be quantified without baseline data. |
| Conditions | Computed descriptor from PubChem (XLogP3 3.0) [1] |
Why This Matters
The higher lipophilicity of the ethyl ester is critical for researchers requiring a compound with better passive membrane permeability or a specific prodrug handle for downstream synthesis.
- [1] National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2816397, Ethyl 7-hydroxy-5-methylpyrazolo(1,5-a)pyrimidine-3-carboxylate. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/77493-86-8 View Source
